molecular formula C24H23ClN2O B2711086 2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole CAS No. 537009-35-1

2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole

Cat. No. B2711086
CAS RN: 537009-35-1
M. Wt: 390.91
InChI Key: XTDUDPSOQHBDPA-UHFFFAOYSA-N
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Description

2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by the name of 'ICI 182,780' and has been widely studied for its mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Synthesis and Antibacterial Studies

Research has shown that benzimidazole derivatives, including those with substitutions similar to the query compound, have been synthesized and evaluated for their cytotoxic and antibacterial properties. For instance, silver(I) compounds derived from benzimidazole precursors displayed weak to medium antibacterial activity against both Gram-negative and Gram-positive bacteria, as well as cytotoxicity against breast and renal cancer cell lines (Streciwilk et al., 2014).

Antioxidant Activities

Another study on novel benzimidazole derivatives highlighted their potential antioxidant activities. Compounds were synthesized and tested for their ability to inhibit lipid peroxidation and ethoxyresorufin O-deethylase activity, with some showing significant inhibitory effects, indicating good antioxidant properties (Alp et al., 2015).

Antifungal and Antiulcer Agents

Benzimidazole compounds have also been explored for their antifungal activity, with some derivatives showing potential as antiulcer agents. The structure-activity relationships of these compounds suggest that the presence of certain substituents can significantly affect their biological activity, making them valuable for further pharmaceutical development (Raga et al., 1992).

Non-Linear Optical Materials

The benzimidazole core has been identified as a promising candidate for non-linear optical materials. Studies have synthesized benzimidazole derivatives and characterized their physico-chemical properties, demonstrating significant NLO responses. These findings suggest that such compounds could be useful in developing NLO devices without relying on lead or rare metals (Manikandan et al., 2019).

properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1-[(4-propan-2-ylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O/c1-17(2)19-9-7-18(8-10-19)15-27-23-6-4-3-5-22(23)26-24(27)16-28-21-13-11-20(25)12-14-21/h3-14,17H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDUDPSOQHBDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole

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